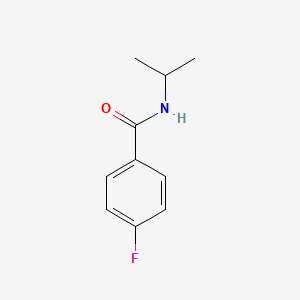

4-Fluoro-N-isopropylbenzamide

Vue d'ensemble

Description

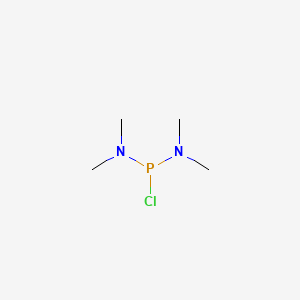

4-Fluoro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H12FNO . It has an average mass of 181.207 Da and a monoisotopic mass of 181.090286 Da .

Synthesis Analysis

The synthesis of 4-Fluoro-N-isopropylbenzamide can be achieved from 4-Fluorobenzoic acid and Diisopropylamine .Molecular Structure Analysis

The InChI code for 4-Fluoro-N-isopropylbenzamide is 1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

4-Fluoro-N-isopropylbenzamide has a density of 1.1±0.1 g/cm3, a boiling point of 295.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.6±22.6 °C . The compound has a molar refractivity of 49.1±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 167.4±3.0 cm3 .Applications De Recherche Scientifique

Proteomics Research

4-Fluoro-N-isopropylbenzamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty product in proteomics research due to its ability to interact with protein structures, which can help in understanding protein behavior and function.

Medicinal Chemistry

In medicinal chemistry, 4-Fluoro-N-isopropylbenzamide plays a role in the design and development of new pharmaceutical compounds. Its fluorinated structure can potentially enhance the biological activity, selectivity, and metabolic stability of drug candidates .

Agricultural Chemistry

The compound finds applications in agricultural chemistry where it may be used in the synthesis of agrochemicals. Its properties could be leveraged to develop new pesticides or herbicides that are more effective and environmentally friendly .

Material Science

In material science, 4-Fluoro-N-isopropylbenzamide is involved in the synthesis of advanced materials. Its incorporation into polymers or coatings can impart unique properties like resistance to degradation or improved mechanical strength .

Environmental Impact Studies

Environmental impact studies utilize 4-Fluoro-N-isopropylbenzamide to understand its behavior and fate in the environment. Research in this area focuses on its potential toxicity, biodegradability, and effects on ecosystems .

Biochemical Research

This compound is also significant in biochemical research. It can be used to study enzyme-catalyzed reactions, receptor-ligand interactions, and other biochemical pathways. Its role in the modulation of biochemical processes can provide insights into the development of therapeutic agents .

Safety And Hazards

The safety data sheet for 4-Fluoro-N-isopropylbenzamide indicates that it is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Respiratory precautions, hand precautions, skin protection, and eye protection are advised .

Propriétés

IUPAC Name |

4-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYKRRFVQXRMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349953 | |

| Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-isopropylbenzamide | |

CAS RN |

70001-45-5 | |

| Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)